2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromen (coumarin) moiety, a thiazole ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized via the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by the cyclization of α-haloketones with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The chromen moiety is known to interact with enzymes such as topoisomerases, which are involved in DNA replication and repair . The thiazole ring can interact with various protein kinases, affecting signal transduction pathways . These interactions can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: Similar in structure due to the presence of the chromen moiety but lacks the thiazole and benzamide components.
7-Hydroxycoumarin: Another coumarin derivative with hydroxyl substitution, used in different biological applications.
N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide: A compound with a similar core structure but different substituents, leading to varied biological activities.
Uniqueness
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of the chromen, thiazole, and benzamide moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHJJRPBPPLIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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